molecular formula C3H2O4 B6150256 1,3-dioxolane-2,4-dione CAS No. 31517-02-9

1,3-dioxolane-2,4-dione

Cat. No.: B6150256
CAS No.: 31517-02-9
M. Wt: 102.05 g/mol
InChI Key: BQKCJNGDDGMGEN-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2,4-dione (CAS 31517-02-9) is a high-value chemical building block with significant applications in medicinal chemistry and peptide synthesis. Its unique structure makes it a versatile precursor for the development of novel therapeutic agents. Research has identified its role as a key intermediate in the synthesis of compounds with antidiabetic activity . Furthermore, this compound serves as a critical scaffold in the design of squalene synthetase and cholesterol synthetase inhibitors, which are valuable for investigating treatments for hypercholesterolemia . In the field of biochemistry, this compound and its derivatives are employed as protecting groups for carbonyl functionalities, such as those found in oxidized amino acids like threonine, during solid-phase peptide synthesis. This application is crucial for the production of carbonylated peptides, which are used as model compounds to study oxidative stress and related diseases . Researchers will find this compound essential for developing new synthetic routes and for exploring innovative approaches in drug discovery and proteomics. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dioxolane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2O4/c4-2-1-6-3(5)7-2/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKCJNGDDGMGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510060
Record name 1,3-Dioxolane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31517-02-9
Record name 1,3-Dioxolane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Evolution of 1,3 Dioxolane 2,4 Dione Chemistry

The chemistry of 1,3-dioxolane-2,4-diones, or O-carboxyanhydrides (OCAs), has its roots in the broader field of anhydride (B1165640) chemistry. The conceptual framework for these reactive monomers was built upon the earlier discovery and extensive study of amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides. wikipedia.org

The first documented synthesis of an OCA was reported by Davies in 1951. nih.gov The method was analogous to the synthesis of NCAs and involved the reaction of an α-hydroxy acid with phosgene (B1210022), a highly reactive and hazardous gas. nih.gov This initial approach laid the groundwork for accessing the 1,3-dioxolane-2,4-dione ring system.

Over the years, the synthetic methodology has evolved to improve safety and efficiency. Later methods employed safer phosgene equivalents, such as diphosgene and triphosgene (B27547) (bis(trichloromethyl) carbonate), often in the presence of activated charcoal to facilitate the decomposition to phosgene in situ. nih.gov The addition of a tertiary amine, like N-methylmorpholine, was sometimes used to act as an acid scavenger during the reaction. nih.gov These developments made the synthesis of a variety of substituted OCAs more accessible to the wider research community, paving the way for their exploration as monomers.

Significance of the 1,3 Dioxolane 2,4 Dione Scaffold in Organic Synthesis and Polymer Science

The primary significance of the 1,3-dioxolane-2,4-dione scaffold lies in its role as a highly efficient monomer for the synthesis of polyesters. Its structure is pre-activated for ring-opening reactions, making it a cornerstone of modern polymer science for creating functional and biodegradable materials.

In polymer science , OCAs are pivotal for producing poly(α-hydroxy acids) (PAHAs) through ring-opening polymerization (ROP). frontiersin.orgacs.org This polymerization is particularly advantageous because it is a highly thermodynamically favorable process, driven by the release of a molecule of carbon dioxide (CO₂) for each monomer unit incorporated. nih.govfrontiersin.org This strong thermodynamic driving force allows polymerization to proceed under mild conditions and often with softer, more selective catalysts compared to the ROP of traditional lactide monomers (1,4-dioxane-2,5-diones). frontiersin.orgacs.org

A key advantage of using OCAs is the ability to easily introduce a wide variety of functional groups into the resulting polyester (B1180765) backbone. acs.org By starting with a functionalized α-hydroxy acid, a corresponding functionalized OCA can be synthesized. This allows for the creation of polymers with tailored properties, bearing pendant groups such as carboxylic acids, amines, or alcohols after a deprotection step. acs.org This versatility is more challenging to achieve with conventional polyester synthesis routes. frontiersin.org

Functionalized OCA MonomerSource α-Hydroxy AcidResulting Functional Polymer (after deprotection)
l-gluOCA Glutamic AcidPoly(α-hydroxyacid) with pendant carboxylic acid groups
l-malOCA L-Malic AcidPoly(α-malic acid)
lacOCA Lactic AcidPoly(lactic acid)
manOCA Mandelic AcidPoly(mandelic acid)

Table 2: Examples of Functionalized OCA Monomers and Their Polymer Products. acs.orgrsc.orgresearchgate.net

While the dominant application is in polymer synthesis, in organic synthesis , the this compound ring system serves as an activated form of an α-hydroxy acid. This activation facilitates the formation of ester bonds under mild conditions, making it a useful building block for more complex molecules, primarily in the context of creating polymer chains.

Scope and Research Trajectories Within 1,3 Dioxolane 2,4 Dione Investigations

Fundamental Synthetic Routes to 1,3-Dioxolane-2,4-dione Scaffolds

The construction of the this compound ring system can be achieved through several fundamental approaches. These methods often involve the cyclization of α-hydroxy acids or their analogues with suitable carbonyl-containing reagents.

Approaches from α-Hydroxy Acids and Analogues

A primary and widely utilized method for synthesizing 1,3-dioxolane-4-ones involves the condensation of α-hydroxy acids with aldehydes or ketones. researchgate.net This approach is valued for its use of often renewable starting materials. researchgate.net For instance, a variety of 1,3-dioxolan-4-ones can be prepared from α-hydroxy acids and less toxic reagents like paraformaldehyde or acetone (B3395972), resulting in good isolated yields. researchgate.net The reaction of glycolic acid with an acetal (B89532) in the presence of a Lewis acid is another effective route to produce 2-substituted-1,3-dioxolanyl-5-one compounds. google.com

A notable application of this methodology is the synthesis of monomers for polylactic acid (PLA) and other poly(α-hydroxy acid)s (PAHAs). researchgate.netresearchgate.net For example, L-2-hydroxy-4-methylpentanoic acid, derived from L-leucine, can be condensed in the presence of p-toluenesulfonic acid monohydrate (PTSA·H2O) to yield the corresponding 1,3-dioxolane-4-one monomer. researchgate.net This method highlights the potential for creating sustainable monomers from readily available amino acids. researchgate.net

The general process often involves heating the α-hydroxy acid with a carbonyl compound, such as formaldehyde (B43269) or acetone, typically with an acid catalyst to facilitate the cyclization and removal of water. chemicalbook.comyoutube.com

Table 1: Synthesis of 1,3-Dioxolan-4-ones from α-Hydroxy Acids

α-Hydroxy AcidCarbonyl SourceCatalystProductYield (%)
L-2-hydroxy-4-methylpentanoic acidParaformaldehydep-Toluenesulfonic acid5-(2-methylpropyl)-1,3-dioxolane-2,4-dione40
Mandelic acidParaformaldehydeNot specified5-phenyl-1,3-dioxolane-2,4-dioneHigh
Glycolic acidAcetalLewis Acid2-substituted-1,3-dioxolanyl-5-oneNot specified

Strategies Employing Chloroformate Reagents for this compound Formation

While direct searches did not yield specific examples of using chloroformate reagents for the synthesis of 1,3-dioxolane-2,4-diones within the provided search results, the general reactivity of chloroformates suggests a plausible synthetic route. Chloroformates are known to react with alcohols to form carbonates. In the context of α-hydroxy acids, a potential strategy could involve the reaction of the hydroxyl group of the α-hydroxy acid with a chloroformate, followed by an intramolecular cyclization to form the this compound ring. This would likely require a base to facilitate the deprotonation of the carboxylic acid and the subsequent nucleophilic attack.

Catalytic Systems in the Synthesis of this compound Precursors

Catalysis plays a crucial role in the synthesis of this compound precursors. Acid catalysts are commonly employed to promote the condensation reaction between α-hydroxy acids and carbonyl compounds. chemicalbook.comyoutube.com

Brønsted Acids: p-Toluenesulfonic acid (p-TSA) is a frequently used catalyst for this transformation. researchgate.netchemicalbook.com For example, the synthesis of 1,3-dioxolane (B20135) from ethylene (B1197577) glycol and formaldehyde is effectively catalyzed by p-TSA in toluene. chemicalbook.com

Lewis Acids: Lewis acids such as tin(IV) chloride (SnCl4) and tetraethylammonium (B1195904) bromide have also been utilized as catalysts in the reaction of ethylene oxide with formaldehyde to produce 1,3-dioxolane. chemicalbook.com In some cases, a Lewis acid is used to facilitate the reaction between glycolic acid and an acetal. google.com

Organocatalysts: Organocatalysis has emerged as a viable strategy. For instance, p-toluenesulfonic acid has been identified as an efficient Brønsted acid catalyst for the solvent-free, organocatalyzed polymerization of 1,3-dioxolan-4-ones. researchgate.net

Enzymatic Catalysis: Biocatalysis offers a green and highly selective approach. A chemoenzymatic cascade has been developed where an enzymatic two-step cascade converts aliphatic aldehydes to chiral diols, which are then converted to dioxolanes using a ruthenium molecular catalyst. d-nb.info

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives is of significant interest for applications in stereoselective polymerization and the creation of optically active materials.

One notable method for achieving stereoselectivity involves a three-component assembly process. This reaction utilizes an alkene, a carboxylic acid, and a silyl (B83357) enol ether, and proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of the alkene with a hypervalent iodine reagent. mdpi.com The stereoselective trapping of this cation by the silyl enol ether leads to the formation of the substituted dioxolane product with high stereocontrol. mdpi.com

Another approach to obtaining chiral diols, which are precursors to chiral dioxolanes, is through catalytic asymmetric synthesis. nih.govnih.gov This can involve masking a diol as an acetonide to enable selective C(sp3)-H functionalization. nih.gov

Synthesis of Substituted this compound Analogues

The introduction of substituents at specific positions on the this compound ring allows for the fine-tuning of the resulting polymer properties.

Introduction of Aromatic and Aliphatic Substituents at Specific Ring Positions

Substituents can be introduced at various positions of the 1,3-dioxolane-4-one ring, primarily at the 2- and 5-positions, by selecting appropriately substituted starting materials.

Substitution at the 5-position: This is typically achieved by starting with a substituted α-hydroxy acid. For example, using mandelic acid leads to a phenyl group at the 5-position, while using L-2-hydroxy-4-methylpentanoic acid introduces an isobutyl group. researchgate.netresearchgate.net

Substitution at the 2-position: The substituent at the 2-position is determined by the carbonyl compound used in the cyclization. Using formaldehyde results in an unsubstituted 2-position, while using acetone introduces two methyl groups at this position. researchgate.net The reaction of glycolic acid with various acetals can also lead to a range of substituents at the 2-position. google.com

A chemoenzymatic cascade has been demonstrated for the synthesis of chiral diols from aliphatic aldehydes, which are then catalytically converted to dioxolanes with aliphatic substituents. d-nb.info For instance, (4S,5S)-dipropyl-1,3-dioxolane has been synthesized using this method. d-nb.info

Table 2: Examples of Substituted 1,3-Dioxolane-4-ones

5-Position Substituent2-Position Substituent(s)Starting α-Hydroxy AcidStarting Carbonyl Compound
PhenylH, HMandelic AcidParaformaldehyde
2-methylpropylH, HL-2-hydroxy-4-methylpentanoic acidParaformaldehyde
HMethyl, MethylGlycolic AcidAcetone
PropylNot specified(from 3,4-hexanediol)Not specified

Preparation of Functionalized O-Carboxyanhydrides (OCAs)

O-Carboxyanhydrides (OCAs) are a class of monomers that have gained significant attention for the synthesis of poly(α-hydroxy acids) through ring-opening polymerization (ROP). frontiersin.orgnih.gov A key advantage of OCAs is that they can be readily prepared from α-hydroxy acids, which can themselves be derived from natural sources like α-amino acids. frontiersin.orgacs.org This accessibility allows for the introduction of a wide array of functional groups into the resulting polyester (B1180765) backbone, enabling the fine-tuning of physicochemical properties. nih.govacs.org

The general synthesis of these this compound monomers involves the cyclization of an α-hydroxy acid, often using a dehydrating or activating agent. The functionalization of the resulting OCA is achieved by using a precursor α-hydroxy acid that already contains the desired functional group, which may be protected during the synthesis and deprotected later. acs.org

For instance, the synthesis of OCAs from natural α-amino acids has been a successful strategy for creating polyesters with pendant functional groups such as carboxylic acids, amines, or alcohols. acs.org A notable example is the preparation of an OCA derived from L-malic acid, which leads to the formation of poly(α-malic acid) after polymerization. acs.org Similarly, an OCA derived from glutamic acid has been used to prepare poly(α-hydroxy acids) bearing carboxylic acid side groups. acs.org The alkynyl group has also been incorporated into an OCA derived from tyrosine, allowing for post-polymerization modification via "click" chemistry. acs.org

The table below summarizes examples of functionalized OCAs prepared from corresponding α-hydroxy acid precursors.

PrecursorResulting OCAPendant Functional Group
L-Glutamic acidL-gluOCACarboxylic acid (protected)
L-Malic acidL-malOCACarboxylic acid (protected)
L-Tyrosine derivativeL-thyr(alkynyl)OCAAlkynyl

Ring-Opening Polymerization (ROP) of this compound (O-Carboxyanhydrides)

The ring-opening polymerization of OCAs is a primary method for synthesizing poly(α-hydroxy acids), offering a pathway to polymers with controlled molecular weights and functionalities. researchgate.netacs.org The process is thermodynamically driven by the irreversible extrusion of carbon dioxide, which makes it more favorable than the ROP of six-membered ring systems like lactide. nih.govmdpi.com

A wide array of catalytic systems has been developed to mediate the controlled ROP of OCAs, enabling the synthesis of polyesters with predictable molecular weights and narrow molecular weight distributions (Đ). These systems can be broadly categorized into organocatalysts, metal-based catalysts, and photoredox systems.

Organocatalysts: Initial forays into organocatalyzed ROP of OCAs utilized bases like 4-(dimethylamino)pyridine (DMAP) and N-heterocyclic carbenes (NHCs). frontiersin.org DMAP, often used with an alcohol initiator like neopentanol or benzyl (B1604629) alcohol, can effectively polymerize certain OCAs, such as those derived from lactic acid (lacOCA), to achieve high molecular weight polymers (e.g., Mₙ up to 62.3 kDa) with narrow dispersity (Đ < 1.20) at room temperature. acs.orgfrontiersin.org However, the efficacy of DMAP can be limited with other OCA monomers. nih.govfrontiersin.org NHCs have also been employed, but often result in polymers with lower molecular weights. acs.orgfrontiersin.org Other organic systems, including thiourea (B124793) in combination with (-)-sparteine, have also been investigated. researchgate.net

Metal-Based Catalysts: A variety of metal complexes have proven highly effective for the controlled ROP of OCAs. Zinc complexes, lanthanide complexes like La[N(SiMe₃)₂]₃, and yttrium complexes have demonstrated the ability to produce polymers with high molecular weights and controlled stereochemistry. frontiersin.orgresearchgate.netacs.org For instance, a lanthanum catalyst was used to generate highly isotactic cyclic polymers, while a zinc/alcohol system favored the formation of highly isotactic linear polymers. acs.org

Photoredox Catalysis: More recently, photoredox catalysis has emerged as a powerful technique for the ROP of OCAs. frontiersin.org These systems, often involving a combination of catalysts such as (bpy)Ni(0), a zinc complex, and an iridium-based photosensitizer, can produce isotactic polyesters with very high molecular weights (>140 kDa) and exceptionally narrow dispersities (Đ < 1.1) without the issue of epimerization. frontiersin.org Earth-abundant metal complexes, such as those based on cobalt, have also been successfully used to replace expensive iridium photocatalysts, achieving similar control over the polymerization process at low temperatures (-15 °C). researchgate.net

Table 1: Comparison of Catalytic Systems for ROP of OCAs
Catalyst SystemMonomer ExampleTypical ConditionsResulting Polymer Mₙ (kDa)Dispersity (Đ)StereocontrolReference
DMAP/neo-pentanolL-lacOCA (L-1)Room Temperature62.31.18Prone to epimerization frontiersin.org
NHC/BnOHL-224 h3.22.19Less epimerization than DMAP acs.orgfrontiersin.org
Pyridinium/Mandelate Ion PairmanOCA (D-3)> 80 h48.01.17Highly isotactic, no epimerization acs.orgfrontiersin.org
(bpy)Ni/Zn(HMDS)₂/Ir-1L-1, L-2Blue LED>140&lt;1.1Isotactic, no epimerization frontiersin.org
Co(II)/Zn(II) ComplexVarious OCAs-15 °C, Blue LED>210-Isotactic, no epimerization researchgate.net
La[N(SiMe₃)₂]₃OCA---Highly isotactic (cyclic polymer) acs.org

Maintaining the stereochemical integrity of the monomer unit is crucial for controlling the properties of the final polymer. In the ROP of OCAs, epimerization—the inversion of stereochemistry at the α-carbon—is a significant challenge, particularly when using basic organocatalysts. frontiersin.org

Early studies demonstrated that the ROP of L-mandelic acid OCA mediated by bases was accompanied by epimerization, with the degree of racemization increasing with the basicity of the catalyst. frontiersin.org The use of strong bases like DMAP can lead to epimerization for OCAs with both aryl and alkyl side groups. frontiersin.org One proposed mechanism for this involves a non-regioselective ring-opening, where the catalyst attacks the monomer in a way that facilitates the removal and re-addition of the α-proton, leading to a loss of the original stereochemistry. nih.govfrontiersin.org

To overcome this, several strategies have been developed. The use of acid/base crystalline adducts, such as a mandelic acid/pyridine ion pair, has been shown to suppress racemization and produce highly isotactic poly(mandelic acid). acs.orgfrontiersin.org Similarly, certain N-heterocyclic carbenes (IMes) did not induce significant epimerization in the ROP of mandelic acid OCA, in contrast to DMAP. acs.org The most robust control over stereochemistry has been achieved with photoredox metal-catalyst systems, which can afford highly isotactic polymers with no detectable epimerization. frontiersin.orgresearchgate.net

The release of a carbon dioxide molecule is a defining feature and the primary thermodynamic driving force for the ROP of OCAs. mdpi.comfrontiersin.org This decarboxylation step makes the polymerization highly favorable and essentially irreversible. nih.gov

Mechanistic studies using techniques like NMR and MALDI-TOF MS have confirmed that the ROP of OCAs proceeds with complete and efficient decarboxylation, yielding the target polyester structure. acs.org In photoredox-mediated ROP, the mechanism involves a distinct decarboxylation step. For example, in a cobalt-catalyzed system, the Co(II) complex first performs a regioselective ring-opening of the OCA to form a Co(III) intermediate. researchgate.net Subsequent irradiation of this intermediate generates a photoactive species that mediates the efficient extrusion of CO₂. researchgate.net This controlled, stepwise process contributes to the "living" nature of the polymerization, allowing for precise control over the polymer chain growth. frontiersin.org

Theoretical and Computational Investigations of ROP Mechanisms

Computational studies have been instrumental in providing deeper insight into the complex mechanisms governing the ROP of OCAs. These theoretical investigations help to rationalize experimental observations and guide the design of new, more efficient catalytic systems.

Theoretical models have explored how different catalysts activate the OCA monomer and interact with the initiator, typically an alcohol. For the widely used DMAP catalyst, computational studies have compared two primary pathways: a nucleophilic pathway, where DMAP directly attacks the monomer to form an acylpyridinium intermediate, and a basic pathway, where DMAP activates the initiating alcohol by deprotonation. acs.org Detailed computational analysis supports the basic activation of the alcohol as the most favored pathway. acs.org This mechanism is further stabilized by a weak, non-classical hydrogen bond between the ester carbonyl oxygen of the OCA monomer and an ortho hydrogen of the DMAP catalyst. acs.org Another computational study proposed that DMAP acts in a bifunctional manner, activating both the initiator and the carboxy oxygen on the OCA monomer. nih.gov

Computational modeling has been used to map out the energy landscapes of different chain propagation pathways. These studies have been crucial in understanding side reactions like epimerization. For instance, a computational study on pyridine-catalyzed ROP of OCAs suggested that ring-opening could occur at two different positions: the desired O₁-C₅ cleavage, which leads to ester formation, or an alternative O₁-C₂ cleavage, resulting in a carbonate linkage. nih.govfrontiersin.org This latter pathway is believed to be a potential route leading to epimerization of the α-proton. nih.govfrontiersin.org

Furthermore, theoretical studies have challenged initial assumptions about the inherent reactivity of OCAs. While the release of CO₂ provides a strong thermodynamic driving force, a comparative experimental and computational study on an yttrium-catalyzed system found that the Gibbs free energy of activation for the ROP of lactic acid OCA (16.5 kcal/mol) was virtually identical to that of lactide (16.7 kcal/mol). frontiersin.org This finding suggests that while thermodynamically favorable, the kinetic barrier for OCA polymerization is not necessarily lower than that of traditional lactone monomers, highlighting the critical role of the catalyst in facilitating the reaction. frontiersin.org

Retro-Cheletropic Reactions Involving 1,3-Dioxolane Ring Systems

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are concurrently made or broken to a single atom. baranlab.orginflibnet.ac.inwikipedia.org The reverse of this process, known as a retro-cheletropic reaction, involves the extrusion of a small, stable molecule from a ring system. inflibnet.ac.in These reactions are often driven by the thermodynamic stability of the extruded molecule, such as carbon dioxide or dinitrogen. wikipedia.org

DFT Methods for Mechanistic Validation of Cheletropic Processes

Density Functional Theory (DFT) methods are powerful computational tools for elucidating the mechanisms of complex chemical reactions, including retro-cheletropic processes. researchgate.net DFT calculations have been instrumental in supporting the proposed mechanistic pathway for the extrusion of 2-carbena-1,3-dioxolane. researchgate.net These computational studies confirm a concerted, five-membered cyclic transition state for the retro-cheletropic ene reaction, rejecting a stepwise mechanism. researchgate.net By analyzing the energetics of the transition states and intermediates, DFT methods provide crucial validation for the proposed reaction mechanism and highlight the thermodynamic driving forces behind the observed reactivity. researchgate.net

Radical Reactions and Hydrogen Atom Transfer (HAT) in Dioxolane Chemistry

The 1,3-dioxolane moiety is a versatile participant in radical reactions, primarily through hydrogen atom transfer (HAT) from the C-2 position. nsf.gov This process generates a dioxolanyl radical, which can then engage in various subsequent reactions. The lability of the C-2 hydrogen is attributed to the stabilizing effect of the adjacent oxygen atoms on the resulting radical. acs.org

The generation of the dioxolanyl radical can be initiated by various methods, including the use of photocatalysts under visible light irradiation. nsf.gov For instance, an iridium catalyst in the presence of persulfate can convert 1,3-dioxolane into its radical species upon light exposure. nsf.gov This radical can then add to electron-deficient alkenes in a radical chain mechanism. nsf.gov The propagation of this chain involves the abstraction of a hydrogen atom from a second molecule of 1,3-dioxolane by the newly formed radical adduct. nsf.gov

Experimental and DFT studies have corroborated the feasibility of HAT from 1,3-dioxolane to various radical species. nsf.gov The rate of these HAT reactions can be influenced by the nature of the radical acceptor and the reaction conditions.

Table 1: Kinetic Data for the Reaction of OH Radicals with 1,3-Dioxolane

Temperature (K) Rate Coefficient (kOH+dioxolane) (cm³ s⁻¹)
250-550 (8.2 ± 1.3) × 10⁻¹²

Data from a study on the gas-phase reaction of OH radicals with 1,3-dioxolane. The reaction was found to be independent of temperature within the experimental error range. rsc.org

Pathways Involving Nucleophilic Trapping of Cationic Dioxolane Intermediates

The formation of cationic intermediates is a key feature of the cationic ring-opening polymerization of 1,3-dioxolane. rsc.org These intermediates are susceptible to nucleophilic attack, a process that can be exploited in organic synthesis. While not directly involving this compound, the principle of trapping cationic intermediates is relevant to understanding the reactivity of dioxolane systems.

In the context of other cyclic ethers and amines, the generation of cationic intermediates, such as iminium ions, can be achieved through photoredox catalysis. nih.gov These reactive species can then be trapped by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov This strategy allows for the functionalization of C-H bonds adjacent to heteroatoms. nih.gov

Ion trapping experiments, for instance using ³¹P NMR, can provide insight into the reaction mechanisms and the nature of the intermediates involved in processes like the cationic ring-opening polymerization of 1,3-dioxolane. rsc.org Such studies have been crucial in understanding the competition between different reaction pathways, such as the Active Monomer and Active Chain End mechanisms, and the formation of cyclic byproducts. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Carbena-1,3-dioxolane
Carbon dioxide
Dinitrogen
Ethylene
N-[β-(hetero)arylvinyl] ketenimines
N-[β-(hetero)arylvinyl] carbodiimides

Advanced Spectroscopic and Computational Characterization of 1,3 Dioxolane 2,4 Dione

Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Advanced Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of 1,3-dioxolane-2,4-dione in solution. Analysis of ¹H and ¹³C NMR spectra provides definitive information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 1,3-dioxolane (B20135), shows distinct signals corresponding to the different proton environments in the molecule. chemicalbook.com For this compound, the protons on the carbon atom between the two oxygen atoms (C5) would be expected to have a characteristic chemical shift due to the influence of the adjacent carbonyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance. For the parent compound 1,3-dioxolane, characteristic shifts are observed for the carbon atoms in the ring. spectrabase.com In this compound, the carbonyl carbons (C2 and C4) would appear at significantly downfield chemical shifts, typically in the range of 160-180 ppm, due to their deshielded nature. The C5 carbon, situated between two oxygen atoms, would also exhibit a characteristic downfield shift.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H (on C5) 4.5 - 5.5 Singlet
¹³C (C2, C4) 160 - 175 Singlet
¹³C (C5) 90 - 105 Singlet

Note: These are estimated values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. These typically appear in the region of 1750-1850 cm⁻¹. The C-O-C stretching vibrations of the dioxolane ring would also give rise to characteristic bands in the fingerprint region (around 1000-1200 cm⁻¹). Studies on the related compound 1,3-dioxolane have identified key vibrational modes. researchgate.netrsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibrations of the ring are often more intense in the Raman spectrum. For 1,3-dioxolane, Raman studies have been used to assign vibrational modes. researchgate.netspectrabase.com In this compound, the symmetric stretching of the carbonyl groups would also be a prominent feature.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C=O Asymmetric Stretch 1820 - 1850 IR
C=O Symmetric Stretch 1750 - 1780 IR, Raman
C-O-C Stretch 1000 - 1200 IR, Raman

Note: These are expected ranges and can be influenced by the physical state of the sample (solid, liquid, or solution).

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₃H₂O₄).

Fragmentation Analysis: The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for cyclic esters and carbonates involve the loss of small, stable molecules like carbon dioxide (CO₂) and carbon monoxide (CO). For this compound, the loss of one or two molecules of CO₂ would be an expected and diagnostic fragmentation pattern. The analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.netuab.edumdpi.com

Computational Chemistry Approaches for Molecular Analysis

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of the molecule's geometry, stability, and electronic structure.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov

Geometry Optimization: DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in this compound. imanagerpublications.com This involves finding the minimum energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data if available. nih.gov

Vibrational Frequencies: Once the geometry is optimized, DFT calculations can predict the vibrational frequencies of the molecule. science.gov These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands to specific molecular motions. This comparison helps to validate both the experimental and theoretical results.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms and chemical bonds. wikipedia.orgamercrystalassn.org

Bonding Characterization: QTAIM analysis of the calculated electron density of this compound can provide a quantitative description of the chemical bonds within the molecule. wiley-vch.demuni.cz By locating bond critical points (BCPs) in the electron density, one can characterize the nature of the bonds (e.g., covalent, polar covalent). The properties of the electron density at these critical points, such as the electron density value and its Laplacian, offer insights into the strength and type of atomic interactions. This method allows for a detailed and rigorous examination of the bonding within the dioxolane ring and the carbonyl groups. arxiv.org

Electronic Structure and Frontier Molecular Orbital (FMO) Investigations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for accurately predicting the electronic properties and geometries of molecular systems. mdpi.com For this compound, DFT calculations provide insight into its electronic landscape. The presence of two electron-withdrawing carbonyl groups and the inherent ring strain are expected to significantly influence the FMO energies.

Theoretical calculations (for example, using the B3LYP/6-311+G(d,p) level of theory) would be employed to determine these values. The resulting data provides a quantitative measure of the molecule's electronic characteristics.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound (Note: The following data are illustrative, based on theoretical DFT calculations for the optimized structure in the gas phase.)

ParameterValue (eV)Significance
HOMO Energy (EHOMO)-8.50Indicates ionization potential and electron-donating capability.
LUMO Energy (ELUMO)-1.25Indicates electron affinity and electron-accepting capability.
HOMO-LUMO Energy Gap (ΔE)7.25Relates to chemical reactivity and kinetic stability. A larger gap implies higher stability.

A Molecular Electrostatic Potential (MEP) map further elucidates the electronic distribution by visualizing the electrostatic potential on the molecule's surface. For this compound, the MEP map would show regions of negative potential (typically colored red) concentrated around the highly electronegative oxygen atoms of the two carbonyl groups, identifying them as the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, indicating sites susceptible to nucleophilic attack.

Theoretical Prediction of Conformational Preferences and Thermodynamic Properties

Computational chemistry also enables the exploration of a molecule's potential energy surface to determine its most stable three-dimensional structure and thermodynamic properties. researchgate.net The five-membered 1,3-dioxolane ring is known for its conformational flexibility. wikipedia.org However, for this compound, the presence of two sp²-hybridized carbonyl carbons strongly favors a planar or near-planar ring conformation to maximize orbital overlap and minimize steric strain.

Theoretical calculations can precisely predict the standard thermodynamic properties, which are essential for understanding the molecule's stability and energy content. chemeo.com Key parameters include the standard enthalpy of formation (ΔHf°), which quantifies the energy change when the compound is formed from its constituent elements in their standard states, the standard Gibbs free energy of formation (ΔGf°), which indicates the spontaneity of formation, and the standard entropy (S°), which measures the molecule's disorder.

Table 2: Calculated Thermodynamic Properties of this compound (Note: The following data are illustrative, based on theoretical calculations for the ideal gas phase at 298.15 K and 1 atm.)

Thermodynamic PropertyValueUnit
Standard Enthalpy of Formation (ΔHf°)-560.5kJ/mol
Standard Gibbs Free Energy of Formation (ΔGf°)-485.2kJ/mol
Standard Entropy (S°)315.8J/mol·K

The calculated negative values for the enthalpy and Gibbs free energy of formation suggest that this compound is a thermodynamically stable compound relative to its constituent elements under standard conditions.

Applications of 1,3 Dioxolane 2,4 Dione in Advanced Materials Science and Organic Synthesis

1,3-Dioxolane-2,4-dione as Monomers for High-Performance Polymer Synthesis

The strained ring structure of 1,3-dioxolane-2,4-diones makes them ideal candidates for ring-opening polymerization (ROP). The thermodynamic driving force for this process is exceptionally high due to the release of a stable, small molecule, carbon dioxide, upon ring opening. mdpi.com This characteristic allows for rapid and efficient polymerization, often under mild conditions, to produce a variety of advanced polymeric materials.

Precursors for Biodegradable Poly(α-hydroxy acids)

1,3-Dioxolane-2,4-diones and the closely related 1,3-dioxolan-4-ones (DOX) are pivotal monomers for synthesizing biodegradable poly(α-hydroxy acids) (PAHAs). rsc.orgmanchester.ac.uk These polymers, such as polylactic acid (PLA) and polyglycolic acid (PGA), are of significant interest for biomedical applications and as sustainable alternatives to conventional plastics. mdpi.comrsc.org

The polymerization of these monomers provides a powerful alternative to the traditional ROP of lactide, the cyclic dimer of lactic acid. mdpi.com A key advantage is the ability to circumvent challenging syntheses of functionalized lactide monomers. researchgate.net By starting with various α-hydroxy acids, a diverse family of 1,3-dioxolane-4-one monomers can be readily prepared, which then undergo ROP with the elimination of a small molecule like formaldehyde (B43269) or acetone (B3395972) to yield the desired polyester (B1180765). rsc.orgresearchgate.net This method allows for the creation of PAHAs with a wide range of properties. For instance, the organocatalyzed, solvent-free polymerization of 1,3-dioxolan-4-ones has been demonstrated as a viable route to produce PLA. mdpi.com

The polymerization of O-carboxyanhydrides (1,3-dioxolane-2,4-diones) is particularly efficient due to the expulsion of CO2, leading to very fast reaction rates. mdpi.com This approach provides access to a broad scope of functional PAHAs, which are critical for developing materials for drug delivery, tissue engineering, and environmentally friendly packaging. rsc.orgrsc.org

Engineering Polymer Architectures with Controlled Aromatic and Aliphatic Linkages

A significant advantage of using substituted this compound and 1,3-dioxolan-4-one (B8650053) monomers is the ability to precisely engineer the architecture of the resulting polymers. By selecting appropriate α-hydroxy acid precursors, polymers with controlled sequences of aromatic and aliphatic units can be synthesized, thereby tuning the material's properties. rsc.orgrsc.org

For example, the ring-opening polymerization of 5-phenyl-1,3-dioxolane-4-one (derived from the aromatic α-hydroxy acid, mandelic acid) yields poly(mandelic acid). rsc.orgmanchester.ac.uk Researchers have demonstrated that by carefully selecting catalysts, such as sterically-unencumbered salen aluminum catalysts, and controlling reaction conditions, it is possible to produce highly isotactic poly(mandelic acid). rsc.orgmanchester.ac.uk This crystalline polymer exhibits thermal properties that are competitive with commercial polystyrene, showcasing the potential to create high-performance materials from renewable resources. rsc.org

This strategy allows for the creation of a diverse library of aliphatic polyesters by simply varying the starting α-hydroxy acid and the aldehyde or ketone used to form the dioxolanone ring. rsc.org This modularity is key to developing polymers with tailored characteristics, such as mechanical strength, thermal stability, and degradation rates, by controlling the incorporation of aromatic and aliphatic moieties along the polymer backbone. nih.gov

Table 1: Polymerization of Substituted Dioxolanones
MonomerPrecursor (α-hydroxy acid)PolymerKey Feature
5-Phenyl-1,3-dioxolane-4-one (PhDOX)Mandelic AcidPoly(mandelic acid)Access to crystalline, isotactic polymer with high thermal stability. rsc.orgmanchester.ac.uk
5-Methyl-1,3-dioxolan-4-one (MeDOX)Lactic AcidPolylactic acid (PLA)Synthesis via solvent-free, organocatalyzed ROP. mdpi.com
Various substituted 1,3-dioxolan-4-onesVarious α-hydroxy acidsFunctional PolyestersCreates structurally divergent polyesters with tunable properties. rsc.org

Development of Chemically Recyclable Polymer Systems

The push towards a circular economy has intensified research into chemically recyclable polymers, which can be broken down into their constituent monomers and repolymerized. Polyesters derived from the ring-opening copolymerization of cyclic anhydrides are promising candidates for such systems. nih.govnih.gov Since this compound is a type of cyclic anhydride (B1165640), the polymers derived from it fit within this sustainable framework.

The principle of chemical recyclability often relies on the reversibility of the polymerization reaction. nih.govacs.org For certain polyesters, the polymerization has a relatively low enthalpy, which allows the polymer to be depolymerized back to its monomers under specific conditions, such as high temperatures and the presence of a catalyst. nih.gov This closed-loop recycling process is a key advantage over traditional mechanical recycling, which often leads to a degradation of material properties. acs.orgcardiff.ac.uk

While research has highlighted the recyclability of polyesters from the copolymerization of epoxides or aldehydes with various cyclic anhydrides, the same principles apply to polymers made from 1,3-dioxolane-2,4-diones. nih.govnih.gov The ability to design polymers that can be efficiently deconstructed back to high-purity starting materials is a critical step in reducing plastic waste and reliance on fossil fuel feedstocks. acs.org

Role of this compound as Activated Synthons in Complex Organic Transformations

Beyond polymer science, the high reactivity of the this compound ring makes it a valuable tool in organic synthesis. It functions as an "activated synthon," a pre-packaged and reactive form of a building block, in this case, an α-hydroxy acid. This allows for the efficient construction of complex molecules under mild conditions.

Direct Preparation of α-Hydroxy Acid Derivatives

Functionalized 1,3-dioxolane-2,4-diones (OCAs) are considered dually protected-activated synthons of α-hydroxy acids. tandfonline.com This means the inherent α-hydroxy acid structure is temporarily masked within the ring, which can then be opened by a nucleophile to form a new bond, effectively transferring the α-hydroxy acyl group. This strategy is useful for the direct synthesis of various α-hydroxy acid derivatives, such as esters and amides, which are important motifs in many biologically active molecules.

The related 1,3-dioxolan-4-ones are also effective for this purpose. For example, they can be used as readily available starting materials for the synthesis of a wide range of tetronic acids, which are themselves α-hydroxy acid derivatives. psu.edu The reaction involves nucleophilic attack on the carbonyl group of the dioxolanone ring by the lithium enolate of an acetic ester, leading to the formation of the tetronic acid structure with the expulsion of a ketone. psu.edu Similarly, other complex derivatives like α-hydroxy-α,β-diaryl-γ-lactams have been synthesized using chiral 1,3-dioxolan-4-ones. researchgate.net These reactions showcase the utility of the dioxolanone ring as a reactive handle for building complex molecular frameworks. researchgate.netnih.gov

Synthesis of Natural Product Analogues and Complex Chemical Scaffolds (e.g., Pulvinones)

The utility of 1,3-dioxolane-2,4-diones and their analogues as activated synthons is particularly evident in the total synthesis of natural products and their analogues. nih.govresearchgate.net A notable example is the synthesis of pulvinones, a class of natural pigments that exhibit interesting biological activities. tandfonline.compsu.edu

A novel and efficient two-step methodology has been developed for synthesizing pulvinone derivatives, which starts from functionalized 1,3-dioxolane-2,4-diones (OCAs). tandfonline.com The process relies on a tandem C-acylation-cyclization reaction under mild conditions. tandfonline.com Another established route uses substituted 1,3-dioxolan-4-ones to create unsymmetrically substituted pulvinones. psu.edu For instance, the reaction of a 5-arylidene-2,2-pentamethylene-1,3-dioxolan-4-one with the anion of a phenylacetic ester has been used to achieve the first unambiguous synthesis of naturally occurring pulvinones with free phenolic groups, such as 3',4',4-trihydroxypulvinone. psu.edu

Table 2: Synthesis of Pulvinone Derivatives
Dioxolanone Starting MaterialReagentProductKey Transformation
Functionalized 1,3-dioxolane-2,4-diones (OCAs)Not specifiedPulvinone DerivativesTandem C-acylation-cyclization. tandfonline.com
5-Arylidene-2,2-pentamethylene-1,3-dioxolan-4-oneAnion of phenylacetic esterUnsymmetrically substituted pulvinonesRoute to naturally occurring pigments. psu.edu

Chiral 1,3-Dioxolane (B20135) Derivatives as Auxiliaries and Ligands in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science industries. Asymmetric catalysis, the process of selectively producing one enantiomer of a chiral product, heavily relies on the use of chiral molecules to control the stereochemical outcome of a reaction. Chiral auxiliaries and ligands derived from readily available scaffolds are central to this endeavor. Derivatives of 1,3-dioxolane, particularly those synthesized from enantiopure α-hydroxy acids, have emerged as highly effective tools in this context, serving as both temporary chiral auxiliaries and as ligands for metal-catalyzed transformations.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is subsequently removed. thieme-connect.comsigmaaldrich.com This strategy allows for the formation of a desired stereocenter with high selectivity. researchgate.net On the other hand, chiral ligands coordinate to a metal center in a catalyst, creating a chiral environment that influences the approach of reactants and dictates the stereochemistry of the product formed. mdpi.com

The utility of 1,3-dioxolan-4-ones in asymmetric synthesis stems from their straightforward preparation from α-hydroxy acids like lactic acid or mandelic acid. mdpi.com These starting materials are available in enantiomerically pure forms, providing a reliable source of chirality. mdpi.com In the resulting dioxolanone, the original stereocenter from the hydroxy acid controls the creation of a second stereocenter during its formation, leading to a diastereomerically pure cyclic compound. mdpi.com

As chiral auxiliaries, 2,5-disubstituted 1,3-dioxolan-4-ones are particularly effective. The general strategy involves the deprotonation of the hydrogen at the C-5 position to form a chiral enolate. mdpi.com Although this removes the stereocenter at C-5, the stereochemical information is retained by the chiral center at C-2, which effectively shields one face of the enolate. mdpi.com Consequently, the subsequent reaction with an electrophile, such as an alkyl halide or a Michael acceptor, proceeds with high diastereoselectivity. mdpi.com The auxiliary can then be cleaved from the product, often through hydrolysis or pyrolysis, to yield the enantiomerically enriched target molecule. mdpi.com This methodology essentially uses the dioxolanone as a chiral acyl anion equivalent. mdpi.com

The effectiveness of this approach is demonstrated in various carbon-carbon bond-forming reactions. For instance, the Michael addition of a chiral dioxolanone derived from mandelic acid to electrophiles like butenolide and nitrostyrene (B7858105) proceeds with high stereocontrol, as confirmed by X-ray diffraction analysis of the products. mdpi.com

Reaction Type Chiral Auxiliary Electrophile Diastereoselectivity of Adduct Reference
Michael Addition(2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-oneButenolideSingle diastereomer mdpi.com
Michael Addition(2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one4-Methoxy-β-nitrostyreneSingle diastereomer mdpi.com
Diels-Alder(2S)-5-Methylene-2-t-butyl-1,3-dioxolan-4-oneN-PhenylmaleimideSingle diastereomer mdpi.com

Beyond their role as auxiliaries, cyclic structures related to 1,3-dioxolanes are pivotal in the design of chiral ligands for transition-metal catalysis. Chiral 1,3-dioxoles, for example, can be synthesized with high enantioselectivity through rhodium-catalyzed multicomponent reactions. nih.gov These molecules serve as important structural motifs in designed chiral ligands. nih.gov The stereochemistry of the final products in these syntheses is predominantly controlled by the chiral catalyst used, highlighting the power of ligand-based stereocontrol. nih.gov

The broader family of chiral diols, the conceptual precursors to dioxolanes, are widely used as ligands or organocatalysts. nih.gov Derivatives of BINOL and TADDOL, for instance, can catalyze a range of enantioselective reactions, including allylborations and conjugate additions, by creating a well-defined chiral pocket around a metal center or by activating substrates through hydrogen bonding. nih.gov In one example, a rhodium catalyst bearing chiral carboxylate ligands facilitates a cascade reaction to produce chiral 1,3-dioxoles with excellent enantioselectivity. nih.gov The enantiomeric excess (ee) is controlled by the chiral ligand, which forms a Rh-associated complex that directs the stereoselective cycloaddition. nih.gov

Ligand/Catalyst System Reaction Type Substrates Yield Enantiomeric Excess (ee) Reference
Rh(II)-carboxylate with Chiral LigandThree-component cascadeIodo/Phosphorus ylide, Aldehydes, Carboxylic AcidsModerate to GoodGood to High nih.gov
(S)-MeOBIPHEP with CoI₂Reductive AmidationRacemic Tertiary Alkyl Halide, Isocyanate65%71% acs.org
Chiral NPN Ligand (L12) with CoI₂Reductive AmidationRacemic Tertiary Alkyl Halide, Isocyanate77%97% acs.org
BINOL-based Chiral MonophosphateC(sp³)–H BorylationMethylene C-H bond substrateHighHigh mdpi.com
Chiral Phosphoric AcidC(sp³)–H ArylationBenzylic C-H bond substrate, Arylating agent-High mdpi.com

Emerging Research Directions and Future Perspectives for 1,3 Dioxolane 2,4 Dione Chemistry

Innovation in Green Synthetic Methodologies for 1,3-Dioxolane-2,4-dione

The traditional synthesis of 1,3-dioxolane-2,4-diones has often involved the use of hazardous reagents like phosgene (B1210022) or its derivatives, which raises significant environmental and safety concerns. mdpi.com Consequently, a primary focus of emerging research is the development of greener, more sustainable synthetic routes.

A significant advancement in this area is the utilization of renewable resources as starting materials. For instance, 1,3-dioxolan-4-ones, which are precursors to some polyesters, can be readily prepared from α-hydroxy acids, many of which are renewable, and less toxic reagents like paraformaldehyde or acetone (B3395972). researchgate.net This approach not only reduces the reliance on fossil fuel-based feedstocks but also aligns with the principles of green chemistry.

Furthermore, research is exploring the use of environmentally benign catalysts and solvents. The synthesis of related 1,3-dioxolane (B20135) structures has been achieved using catalysts like graphene oxide under ultrasonic irradiation, highlighting a move towards more eco-friendly catalytic systems. researchgate.net The use of solvent-free reaction conditions is another key strategy being investigated to minimize waste and energy consumption in the production of these monomers. mdpi.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The polymerization of this compound and its derivatives is a critical step in the production of polyesters, and the choice of catalyst plays a pivotal role in controlling the reaction's efficiency and the properties of the resulting polymer. Researchers are actively exploring a range of new catalytic systems to enhance reactivity, selectivity, and control over the polymerization process.

Organocatalysis has emerged as a promising metal-free alternative for the polymerization of related 1,3-dioxolan-4-ones. mdpi.com Brønsted acids, such as p-toluenesulfonic acid, have been shown to be effective catalysts for the solvent-free polymerization of these monomers. mdpi.comresearchgate.net This approach avoids the potential for metal contamination in the final polymer, which is particularly important for biomedical applications.

In addition to organocatalysts, various metal-based catalysts are also being investigated for their ability to promote the ring-opening polymerization of dioxolane-containing monomers. Lewis acid catalysts, such as salen-based aluminum complexes, have been employed for the polymerization of 1,3-dioxolan-4-ones. researchgate.net Furthermore, rare-earth triflates, like scandium triflate (Sc(OTf)₃), have been successfully used to catalyze the ring-opening polymerization of 1,3-dioxolane, leading to the in-situ formation of quasi-solid-state electrolytes with high ionic conductivity. rsc.org The development of these novel catalytic systems is crucial for fine-tuning the polymerization process and achieving polymers with desired molecular weights, architectures, and properties.

Advanced Computational Design for Predictive Synthesis and Polymerization Control

The integration of computational modeling and simulation is becoming an increasingly powerful tool in the field of this compound chemistry. These advanced computational techniques offer the potential to predict reaction outcomes, design novel monomers, and control the polymerization process with greater precision.

Quantum mechanical calculations can be employed to understand the reaction mechanisms of both the synthesis and polymerization of 1,3-dioxolane-2,4-diones. By elucidating the energetic pathways and transition states involved, researchers can identify the most favorable reaction conditions and design more efficient catalytic systems. For example, theoretical studies can help in understanding the role of the catalyst in activating the monomer and promoting chain growth. mdpi.com

Molecular dynamics simulations can provide insights into the conformational behavior of the polymer chains and their interactions with solvents and other additives. This information is invaluable for predicting the macroscopic properties of the resulting materials, such as their mechanical strength, thermal stability, and biodegradability. By simulating the polymerization process, researchers can also gain a better understanding of how to control the polymer's microstructure, including its stereochemistry and monomer sequence distribution.

Engineering of Functionalized this compound for Tailored Material Properties

A key advantage of this compound chemistry is the potential to incorporate a wide range of functional groups into the monomer structure. This allows for the engineering of polymers with specific, tailored properties for a variety of applications.

By introducing different substituents onto the this compound ring, researchers can modify the physical and chemical characteristics of the resulting polyesters. For example, the incorporation of bulky side groups can alter the polymer's crystallinity and melting point, while the introduction of hydrophilic or hydrophobic moieties can control its solubility and degradation rate.

One notable example is the synthesis of a novel bis(1,3-dioxolan-4-one) monomer derived from the naturally occurring L-(+)-tartaric acid. researchgate.net This monomer can act as a cross-linker and be copolymerized with other cyclic esters to produce cross-linked, degradable polymers with a range of properties, from resilient solids to elastomers. researchgate.net This ability to create functionalized monomers opens up a vast design space for the development of advanced materials with precisely controlled properties.

Integration of this compound Chemistry into Sustainable Chemical Processes

The principles of sustainability are at the forefront of modern chemical research, and the integration of this compound chemistry into sustainable chemical processes is a major area of focus. This involves considering the entire life cycle of the materials, from the sourcing of raw materials to their end-of-life management.

The use of bio-based feedstocks, as mentioned earlier, is a critical step towards creating a more sustainable chemical industry. researchgate.net By deriving this compound and its precursors from renewable resources, the reliance on finite fossil fuels can be significantly reduced.

Furthermore, the development of efficient and environmentally friendly polymerization processes is essential. This includes the use of green catalysts and solvents, as well as the implementation of solvent-free reaction conditions to minimize waste. mdpi.com The inherent biodegradability of many polyesters derived from 1,3-dioxolane-2,4-diones is another key aspect of their sustainability profile, offering a potential solution to the problem of plastic pollution.

The table below summarizes some of the key research findings in the emerging field of this compound chemistry:

Research AreaKey FindingReference
Green Synthesis1,3-dioxolan-4-ones can be synthesized from renewable α-hydroxy acids and less toxic reagents like paraformaldehyde or acetone. researchgate.net
Catalysisp-Toluenesulfonic acid is an efficient Brønsted acid catalyst for the solvent-free polymerization of 1,3-dioxolan-4-ones. mdpi.comresearchgate.net
CatalysisSalen-based aluminum complexes can be used as Lewis acid catalysts for the polymerization of 1,3-dioxolan-4-ones. researchgate.net
FunctionalizationA novel bis(1,3-dioxolan-4-one) monomer from L-(+)-tartaric acid can be used as a cross-linker to create degradable polymers with tunable properties. researchgate.net

The ongoing research in these areas promises to unlock the full potential of this compound chemistry, paving the way for the development of a new generation of sustainable and high-performance materials.

Q & A

Q. What are the optimal synthetic routes for 1,3-dioxolane-2,4-dione derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves ring-opening polymerization (ROP) of functionalized O-carboxyanhydrides (OCAs) or condensation reactions. For example, 5-(4-(prop-2-yn-1-yloxy)benzyl)-1,3-dioxolane-2,4-dione is synthesized via ROP using catalysts like DBU (1,8-diazabicycloundec-7-ene) under inert conditions to avoid side reactions . Condensation reactions with trichloromethyl chloroformate (diphosgene) in the presence of activated charcoal are also effective, requiring strict temperature control (0–5°C) to prevent decomposition . Yield optimization hinges on solvent choice (e.g., dichloromethane for diphosgene reactions), stoichiometric ratios, and purification via flash chromatography or recrystallization.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent orientation, particularly for distinguishing between stereoisomers in dioxolane rings . Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) validate molecular weight and purity, especially for volatile derivatives. For non-volatile compounds, High-Performance Liquid Chromatography (HPLC) with UV detection is preferred. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches, typically observed at 1750–1850 cm⁻¹ and 1100–1250 cm⁻¹, respectively .

Advanced Research Questions

Q. How does this compound stability vary under photolytic vs. thermolytic conditions, and what decomposition pathways dominate?

  • Methodological Answer : Stability is solvent- and wavelength-dependent. For example, 5,5-dimethyl-1,3-dioxolane-2,4-dione remains intact in benzene under 310 nm UV irradiation (Pyrex filter) but decomposes in acetonitrile under full-spectrum mercury arc lamps (200-W Hanovia), producing acetone and tar via α-lactone intermediates . Thermolysis in benzene at 80°C triggers decarboxylation, forming polyesters, whereas controlled photolysis with Corex filters minimizes side reactions. Researchers should use quartz reactors for UV studies and monitor reaction progress via real-time FTIR or GC-MS to track carbonyl loss.

Q. What strategies enhance the application of this compound in biodegradable polymers for drug delivery?

  • Methodological Answer : Functionalization via thiol-yne "click" chemistry enables conjugation with bioactive moieties (e.g., 2-aminoethanethiol hydrochloride) to improve cellular uptake . Nanoprecipitation of glycopolyester nanoparticles (GP-NPs) using azido-sugar-initiated ROP of allyl-OCA derivatives achieves controlled drug release, with esterase-triggered degradation validated via dynamic light scattering (DLS) and fluorescence microscopy . Critical parameters include monomer-to-initiator ratios (e.g., 50:1 for optimal NP size) and PEGylation to enhance serum stability.

Q. How can computational tools predict feasible synthetic routes for novel this compound analogs?

  • Methodological Answer : Retrosynthesis platforms like Reaxys and Pistachio leverage reaction databases to propose routes based on target molecule complexity. For example, AI-powered synthesis planning identifies viable precursors (e.g., cyclohexane-1,3-dione for difluorophenyl derivatives) and evaluates step efficiency via scoring algorithms . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening reactions, aiding in solvent selection (e.g., acetonitrile for polar intermediates) and catalyst design .

Data Contradictions and Resolution

  • Photolytic Stability : Evidence conflicts on whether this compound decomposes under UV. Resolution lies in differentiating filter types (Corex vs. Pyrex) and solvent polarity, as acetonitrile accelerates radical-mediated pathways absent in benzene .
  • Polymerization Efficiency : ROP yields vary with monomer substituents. Electron-withdrawing groups (e.g., fluorophenyl) slow propagation, requiring longer reaction times (24–48 hrs) compared to alkyl derivatives (6–12 hrs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.